3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-4-chloro-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGVGUBKQFIPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677631 | |
| Record name | 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-73-1 | |
| Record name | 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Flask Vilsmeier-Heterocyclization Cascade
A highly efficient method involves a one-flask cascade reaction combining Vilsmeier reagent formation and heterocyclization. Starting with 5-amino-1-methyl-3-bromo-4-chloropyrazole, the reaction proceeds via:
-
Vilsmeier Reagent Activation : Phosphorus tribromide (PBr₃) reacts with dimethylformamide (DMF) to generate a reactive iminium intermediate.
-
Amidination/Imination : The 5-aminopyrazole undergoes amidination at the amino group and imination at the adjacent position, forming a formamidine intermediate.
-
Heterocyclization : Addition of hexamethyldisilazane (NH(SiMe₃)₂) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine core. Desilylation by bromide anions and water completes the synthesis.
Key Conditions :
Cyclocondensation with 1,3-Biselectrophiles
An alternative route employs cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic agents (e.g., β-ketonitriles or malonic acid derivatives). For bromo- and chloro-substituted derivatives, pre-functionalized pyrazoles react with activated carbonyl compounds under acidic or basic conditions.
Example :
-
Reactants : 5-Amino-1-methyl-3-bromo-4-chloropyrazole + malonic acid.
-
Catalyst : Phosphoryl chloride (POCl₃) enhances cyclization efficiency.
Optimization of Reaction Parameters
Solvent and Reagent Effects
Temperature and Time
-
Vilsmeier Step : 60°C for 1–2 hours ensures complete amidination without side reactions.
-
Cyclization : Prolonged heating (3–5 hours) at 70–80°C drives heterocyclization to completion.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable:
Purification Protocols
-
Chromatography : Silica gel chromatography isolates the product with >95% purity.
-
Crystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Proposed Reaction Pathway
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: The pyrazolopyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out under mild conditions to avoid degradation of the compound.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization reactions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a comparative analysis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations
Substituent Effects on Reactivity: Halogens (Br, Cl) at positions 3 and 4 increase electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. For example, 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine exhibits higher reactivity than the target compound due to additional chlorine at position 6 . The methyl group at position 1 in the target compound introduces steric hindrance, reducing accessibility to the pyrazolo core compared to non-methylated analogs like 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Biological Activity: Amino-substituted derivatives (e.g., 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine) show enhanced kinase inhibition due to hydrogen bonding with ATP-binding pockets . Methylthio and methoxyphenyl groups (e.g., 4-chloro-1-(4-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine) improve membrane permeability, making them potent in cellular assays . The target compound’s bromine and chlorine substituents are critical for covalent binding to cysteine residues in kinases, a mechanism less common in analogs lacking halogens .
Synthetic Accessibility :
- The target compound is synthesized in two steps: bromination of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with NBS (51% yield), followed by purification .
- In contrast, 3-bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one requires a multi-step synthesis involving protective group chemistry, yielding only 8% .
Unique Advantages of this compound
- Balanced Reactivity : The combination of bromine and chlorine allows selective modifications at either position 3 or 4, enabling tailored derivatization .
- Drug-Likeness : With a topological polar surface area (TPSA) of 43.6 Ų and moderate lipophilicity (XLogP3 = 2.6), it adheres to Lipinski’s rule of five, making it suitable for oral drug development .
Biological Activity
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 90914-41-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound is part of the pyrazolo[3,4-d]pyrimidine class, known for their role as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural similarity to ATP allows these compounds to competitively inhibit kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Anticancer Efficacy
Recent studies have highlighted the anticancer potential of this compound derivatives. A significant study demonstrated that derivatives of this compound exhibited potent anti-proliferative activities against lung (A549) and colon (HCT-116) cancer cell lines. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory effects on both forms .
Induction of Apoptosis
Flow cytometric analyses revealed that certain derivatives could induce apoptosis by increasing the BAX/Bcl-2 ratio significantly. This shift promotes apoptosis through mitochondrial pathways, further supporting the compound's role as a potential therapeutic agent in cancer treatment .
Cell Cycle Arrest
The compound has also been shown to cause cell cycle arrest at the S and G2/M phases. This was evidenced by a reduction in cell populations in the G0-G1 phase and an increase in those arrested in S and G2/M phases after treatment with specific derivatives .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is heavily influenced by their structural components. Modifications at various positions on the pyrazolo ring can enhance or diminish their efficacy. For example, bromination at the 3-position and chlorination at the 4-position have been associated with increased potency against EGFR .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
| Study | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 0.016 | EGFR inhibition |
| Study B | HCT-116 | 19.56 | Apoptosis induction |
| Study C | RFX 393 | 11.70 | CDK2/TRKA inhibition |
These studies collectively indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant improvements in anticancer activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination and chlorination of the pyrazolo-pyrimidine core often employ reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under reflux conditions. Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and IR spectroscopy to confirm functional groups (e.g., C-Br stretches at ~550 cm⁻¹). Recrystallization in acetonitrile is a common purification step .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use anhydrous solvents to prevent hydrolysis of intermediates .
Q. What safety protocols are critical when handling halogenated pyrazolo-pyrimidines?
- Methodological Answer :
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
Waste Management : Halogenated byproducts require segregation and disposal via licensed hazardous waste services .
- Note : Halogenated intermediates may release toxic gases (e.g., HBr) during acid quenching; neutralize with ice-cold water before disposal .
Q. How do researchers interpret NMR spectral data for this compound?
- Methodological Answer :
- ¹H NMR : The methyl group (1-methyl) typically appears as a singlet at δ ~3.3–3.5 ppm. Aromatic protons in the pyrimidine ring show splitting patterns (e.g., doublets for adjacent substituents).
- ¹³C NMR : The brominated carbon (C-3) is deshielded, appearing at δ ~100–110 ppm, while the chlorinated carbon (C-4) resonates at δ ~140–150 ppm .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Focus on substituent interactions with hydrophobic pockets or hydrogen-bonding residues.
QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with biological data to prioritize substituents (e.g., electron-withdrawing groups for kinase inhibition) .
- Case Study : Derivatives with 4-aryloxy groups showed improved anti-inflammatory activity in vitro, validated by COX-2 docking studies .
Q. How can contradictory pharmacological data be resolved for pyrazolo-pyrimidine derivatives?
- Methodological Answer :
Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values).
Off-Target Screening : Use kinase profiling panels to identify unintended interactions.
Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
- Example : A derivative with potent in vitro anticancer activity but poor in vivo efficacy may require prodrug strategies to enhance bioavailability .
Q. What strategies optimize catalytic cross-coupling reactions for functionalizing the pyrazolo-pyrimidine core?
- Methodological Answer :
Catalyst Selection : Pd₂(dba)₃/XPhos systems are effective for Buchwald-Hartwig amination of brominated derivatives .
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Temperature Control : Maintain 80–100°C to balance reaction rate and catalyst longevity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
